molecular formula C8H5NO3 B133585 Isatoic anhydride CAS No. 118-48-9

Isatoic anhydride

Cat. No. B133585
CAS RN: 118-48-9
M. Wt: 163.13 g/mol
InChI Key: TXJUTRJFNRYTHH-UHFFFAOYSA-N
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Description

Isatoic anhydride (IA) is a versatile chemical compound that has garnered significant attention due to its utility in various chemical syntheses, particularly in the formation of heterocyclic compounds. It serves as a starting material for the synthesis of a wide array of substances, including medicinal and pharmacological agents, dyes, pigments, and agricultural chemicals. IA is also used in polymer and rubber chemistry, as well as in the modification of protein and carbohydrate substrates such as wool, paper, and textiles. Additionally, it finds applications in petroleum additives, metal finishing, and the food and beverage industry, among others10.

Synthesis Analysis

Several methods have been developed for the synthesis of isatoic anhydrides. A notable approach involves the palladium-catalyzed regioselective carbonylation of N-alkyl anilines, which has been shown to tolerate a wide range of functional groups and proceed under mild conditions . Another method employs palladium-catalyzed oxidative double carbonylation of o-iodoanilines, which uses readily available starting materials and also proceeds under mild conditions . Additionally, a highly selective palladium-catalyzed cyclization reaction has been reported, utilizing o-iodoanilines, CO2, and CO to efficiently synthesize isatoic anhydrides in a redox-neutral manner . A green synthesis approach using the urea-hydrogen peroxide complex and ultrasound has also been described, offering excellent yields and high purity of the product . Furthermore, a phosgene and peroxide-free one-pot tandem synthesis involving anthranilic acid, Boc anhydride, and 2-chloro-N-methyl pyridinium iodide has been developed, highlighting the ease of operation and scalability of the process .

Molecular Structure Analysis

The molecular structure of isatoic anhydride allows for various chemical transformations. Its reactivity is attributed to the anhydride moiety, which can undergo condensation and substitution reactions. The hetero ring of IA is highly susceptible to cleavage and can be N-substituted with or without ring opening, leading to a diverse range of derivatives10.

Chemical Reactions Analysis

Isatoic anhydrides are known to react with nitrogen nucleophiles, followed by cyclocondensation with electrophiles, to produce quinazoline and quinazolinone derivatives, which are valuable in medicinal chemistry9. Derivatives of isatoic anhydride have been prepared as selective inactivators of trypsin-like serine proteases, demonstrating the potential to create highly enzyme-selective inhibitors . A multi-step tandem carbonylation/N-dealkylation/carbonylation reaction has also been developed to synthesize isatoic anhydride derivatives, showcasing good functional group compatibility and the synthesis of biologically relevant compounds .

Physical and Chemical Properties Analysis

Isatoic anhydrides exhibit a range of physical and chemical properties that make them suitable for various applications. For instance, a biotin-conjugated pyridine-based isatoic anhydride has been designed for nucleic acid separation, capable of selective RNA acylation at room temperature, which enhances the efficiency and selectivity of the extraction process . The physical properties such as solubility, melting point, and reactivity under different conditions are crucial for their use in chemical syntheses and industrial applications, although specific values are not detailed in the provided papers.

Scientific Research Applications

  • Synthetic Intermediates and RNA Structure Probing Isatoic anhydrides are valuable synthetic intermediates, notably in the synthesis of RNA structure probing reagents. They are typically prepared using toxic phosgene or stoichiometric oxidants, but recent methods involve a palladium-catalyzed cyclization reaction, which is a more efficient and mild process (Zhang et al., 2017).

  • Heterocyclic Compound Synthesis Isatoic anhydride is extensively used in synthesizing various quinazoline and quinazolinone derivatives. These compounds are important in medicinal and pharmacological research (Abbas et al., 2016).

  • Bioconjugation and Quantifiable Biotinylation Water-soluble isatoic anhydride-based platforms have been developed for bioconjugation, offering a method for quantifiable biotinylation. This technique allows for nondestructive methods of quantification, beneficial for various biochemical applications (Fessler et al., 2021).

  • Selective Inactivators of Proteases Substituted isatoic anhydrides can selectively inactivate trypsin-like serine proteases, demonstrating potential for developing highly selective enzyme inhibitors (Gelb & Abeles, 1986).

  • Green Synthesis Methods Isatoic anhydrides can be synthesized using environmentally friendly methods, like the oxidation of isatins with the urea-hydrogen peroxide complex and ultrasound, offering a sustainable approach to their production (Deligeorgiev et al., 2007).

  • Amine Scavenging in Chemical Reactions Isatoic anhydride can be used to remove excess primary and secondary aliphatic amines in chemical reactions, particularly when attached to Merrifield resin (Coppola, 1998).

  • Fluorescent Prelabelling of Proteins Isatoic anhydride is a sensitive and efficient fluorescent prelabel for protein detection in polyacrylamide gels, making it a valuable tool in proteomics (Asadollahi et al., 2016).

  • Nucleic Acid Separation and Analysis Derivatives of isatoic anhydride, like N-methylisatoic anhydride, have been utilized for nucleic acid separation, showcasing its role in molecular biology and genetic engineering (Ursuegui et al., 2014).

Safety And Hazards

When handling Isatoic anhydride, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

The market for Isatoic anhydride is expected to grow at a 2.93% CAGR between 2021-2030 .

properties

IUPAC Name

1H-3,1-benzoxazine-2,4-dione
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InChI

InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)9-8(11)12-7/h1-4H,(H,9,11)
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InChI Key

TXJUTRJFNRYTHH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=O)N2
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Molecular Formula

C8H5NO3
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DSSTOX Substance ID

DTXSID6026955
Record name 2H-3,1-Benzoxazine-2,4(1H)-dione
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Molecular Weight

163.13 g/mol
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Physical Description

Dry Powder, Tan solid; [Hawley] Grey powder; [MSDSonline]
Record name 2H-3,1-Benzoxazine-2,4(1H)-dione
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Solubility

MISCIBLE IN WATER, HOT ALC, AND ACETONE; INSOL IN ETHER, BENZENE, AND CHLOROFORM
Record name ISATOIC ACID ANHYDRIDE
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Product Name

Isatoic anhydride

Color/Form

PRISM FROM ALC OR GLACIAL ACETIC ACID; CRYSTALS FROM ALCOHOL OR DIOXANE, TAN POWDER

CAS RN

118-48-9
Record name Isatoic anhydride
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Melting Point

243 °C WITH DECOMPOSITION
Record name ISATOIC ACID ANHYDRIDE
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Synthesis routes and methods I

Procedure details

The isatin derivative (70 g) obtained in the above item (i), 200 ml of acetic acid and 0.8 ml of concentrated sulfuric acid were charged in a 500 ml two-neck flask and the mixture was stirred at room temperature. Then, 50 ml of 30% hydrogen peroxide was added dropwise to the mixture. After the completion of dropping, the mixture was stirred at 60° to 65° C. for one hour and a half and then cooled. The deposit was filtered, washed with water and dried under vacuum to give 35 g of a derivative of isatoic acid anhydride represented by the following formula (20): ##STR24##
Quantity
70 g
Type
reactant
Reaction Step One
[Compound]
Name
( i )
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0 (± 1) mol
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reactant
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0.8 mL
Type
reactant
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Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 100 ml. flask was charged with 2.0 g. phthalamic acid suspended in 20 ml. dimethylformamide at room temperature. A 5.4 g. portion of lead tetra-acetate was added to the suspension, and the reaction mixture was held at room temperature for 40 minutes. The reaction mixture was poured into 30 ml. water. Isatoic anhydride was filtered from the water, recrystallized from dioxane, and dried in vacuo for 2 hours. The final yield of isatoic anhydride amounted to 1.07 g. tan solids, melting point 243°, and represented 54 percent of theory based on the phthalamic acid.
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Synthesis routes and methods III

Procedure details

This invention provides a very short route for efficient synthesis of PBD analogues, e.g. DC-81. The synthesis starts with the reaction of a substituted 2-amino benzoic acid with triphosgene in THF under reflux to form an isatoic anhydride compound, which is subsequently coupled with a substituted or unsubstituted L-proline compound in DMSO to produce a dilactam compound, followed by reaction with MOMCl. The resulting compound is then subjected to a reduction reaction in the presence of lithium borohydride (LiBH4).
Name
DC-81
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
substituted 2-amino benzoic acid
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

There was suspended, in 7.6 mL of N,N-dimethylformamide, 1.67 g of 1,1′-carbonyl-diimidazole (CDI) and the suspension was cooled to 5° C. To this slurry, there was added 2.0 g of 2-amino-5-(N-formyl-N-methylamino-methyl)-benzoic acid to thus carry out a reaction for forming an isatoic anhydride derivative at 5° C. After the confirmation of the completion of the reaction by HPLC, 3.80 g of 4-amino-Nα-(2,6-dichlorobenzoyl)-L-phenylalanine isopropyl ester was added to the reaction system to thus carry out amidation at 60° C. overnight. After the confirmation of the completion of the reaction by HPLC, the reaction system was cooled to a temperature ranging from 25 to 50° C. followed by the addition of 3 mL of water. This solution was slowly dropwise added to another egg plant-shaped flask to which 29 mL of water had previously been added to thus form a solid material and then the separated solid was isolated through filtration under reduced pressure. After washing the solid with 20 mL of water, it was dried under reduced pressure to thus give 5.50 g of a crude product of the intended compound. To this crude product, there was added 5.5 mL of acetonitrile to obtain a uniform dispersion, 137.5 mL of 2-propanol and seed crystals were added thereto to precipitate a solid material and the slurry was stirred at 20° C. for 2 hours. The solid thus separated was isolated through filtration under reduced pressure, washed with 20 mL of 2-propanol and then dried under reduced pressure to thus give 2.60 g of the intended product as a white crystalline solid.
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
2-amino-5-(N-formyl-N-methylamino-methyl)-benzoic acid
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
7.6 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,740
Citations
RP Staiger, EB Miller - The Journal of Organic Chemistry, 1959 - ACS Publications
… The reaction of isatoic anhydride with anhydrous primary … isatoic anhydride with difficulty, producing isopropyl anthranilate and isopropyl Nocarboxyphenyl carbamate. Isatoic anhydride …
Number of citations: 152 pubs.acs.org
AV Bogdanov, VF Mironov - Chemistry of Heterocyclic Compounds, 2016 - Springer
… The most popular method for the preparation of isatoic anhydride and its derivatives from … , this is a rather inconvenient method for the preparation of isatoic anhydride derivatives. …
Number of citations: 13 link.springer.com
GM Coppola - Synthesis, 1980 - thieme-connect.com
… Erroneously considered an acid, the product in actuality was an anhydride and, therefore, named isatoic anhydride. The nomenclature associated with isatoic anhydride is often …
Number of citations: 147 www.thieme-connect.com
RP STAIGER, EC Wagner - The Journal of Organic Chemistry, 1948 - ACS Publications
… of isatoic anhydride with primary and secondary amines (1) in general yield either thecorresponding o-aminobenzamides or, by continued reaction of isatoic anhydride … isatoic …
Number of citations: 35 pubs.acs.org
RH CLARK, EC Wagner - The Journal of Organic Chemistry, 1944 - ACS Publications
… The interaction of isatoic anhydride and ammonia or common … that their reactions with isatoic anhydride may be in part abnormal. The reactions of isatoic anhydride with amides (…
Number of citations: 96 pubs.acs.org
N Tian, C Yu, S Du, B Lin, Y Gao… - Journal of Chemical & …, 2020 - ACS Publications
… The solid–liquid equilibrium solubility of isatoic anhydride in … the mole fraction solubility of isatoic anhydride in these selected … that the dissolution of isatoic anhydride was a spontaneous …
Number of citations: 26 pubs.acs.org
JPB Paiva, MS Cordeiro, PRC França, LOP Branco… - Biomolecules, 2022 - mdpi.com
… Isatoic anhydride have also been tested for being the starting material and presenting … With the optimized condition on hand, isatoic anhydride was reacted with different phenyl …
Number of citations: 2 www.mdpi.com
Z Tashrifi… - Current Organic …, 2019 - ingentaconnect.com
… a special emphasis on new synthetic routes based on isatoic anhydride as starting material. … Isatoic anhydride 1 as a potential new carbonyl dipolarophile that is basically used for the …
Number of citations: 12 www.ingentaconnect.com
AR Moorman, RH Abeles - Journal of the American Chemical …, 1982 - ACS Publications
… results indicate that the species arising from the incubation of -chymotrypsin with isatoic anhydride or p-… Incubation of 1250 µ isatoic anhydride with yeast aldehyde dehydrogenase, …
Number of citations: 81 pubs.acs.org
ZH Zhang, HY Lu, SH Yang… - Journal of combinatorial …, 2010 - ACS Publications
A simple and efficient protocol for one-pot three-component coupling of isatoic anhydride, amines, and aldehydes in water using magnetically recoverable Fe 3 O 4 nanoparticles is …
Number of citations: 225 pubs.acs.org

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